molecular formula C6H6ClN<br>(C6H4)Cl(NH2)<br>C6H6ClN B041212 3-Chloroaniline CAS No. 108-42-9

3-Chloroaniline

Cat. No. B041212
Key on ui cas rn: 108-42-9
M. Wt: 127.57 g/mol
InChI Key: PNPCRKVUWYDDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04495368

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,4,5-trichloroaniline and 0.5 g of the same catalyst being introduced in place of 0.1 g. After a reaction time of 10 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a complete conversion of the 2,4,5-trichloroaniline and of the intermediates (2,5-, 2,3- and 3,4-dichloroanilines). The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
same catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7](Cl)[C:8]=1Cl)[NH2:5].[Cl:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1[NH2:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Cl:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl
Step Three
Name
same catalyst
Quantity
0.5 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
being introduced in place of 0.1 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1
Name
Type
product
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04495368

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,4,5-trichloroaniline and 0.5 g of the same catalyst being introduced in place of 0.1 g. After a reaction time of 10 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a complete conversion of the 2,4,5-trichloroaniline and of the intermediates (2,5-, 2,3- and 3,4-dichloroanilines). The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
same catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7](Cl)[C:8]=1Cl)[NH2:5].[Cl:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1[NH2:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Cl:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl
Step Three
Name
same catalyst
Quantity
0.5 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
being introduced in place of 0.1 g

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1
Name
Type
product
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.